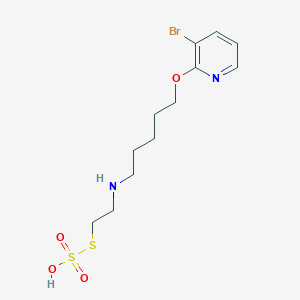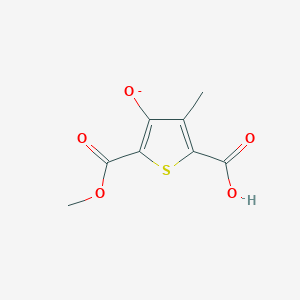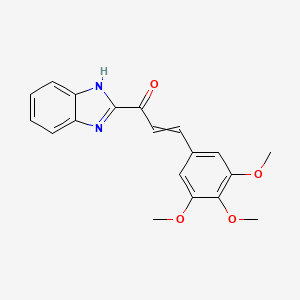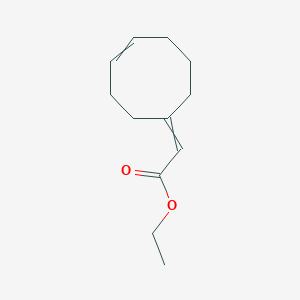
Ethyl (cyclooct-4-en-1-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (cyclooct-4-en-1-ylidene)acetate is an organic compound with the molecular formula C12H18O2. It is an ester derived from the reaction between ethyl acetate and cyclooctene. This compound is known for its unique structure, which includes a cyclooctene ring and an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (cyclooct-4-en-1-ylidene)acetate can be synthesized through the reaction of cyclooctene with ethyl acetate in the presence of an acid catalyst. The reaction typically involves the following steps:
Cyclooctene Preparation: Cyclooctene is prepared through the hydrogenation of cyclooctadiene.
Esterification: Cyclooctene is reacted with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (cyclooct-4-en-1-ylidene)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form cyclooctene and ethyl acetate.
Reduction: The compound can be reduced to form cyclooctanol and ethyl alcohol.
Oxidation: Oxidation of the compound can lead to the formation of cyclooctanone and acetic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Cyclooctene and ethyl acetate.
Reduction: Cyclooctanol and ethyl alcohol.
Oxidation: Cyclooctanone and acetic acid.
Applications De Recherche Scientifique
Ethyl (cyclooct-4-en-1-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other cyclooctene derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (cyclooct-4-en-1-ylidene)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, leading to the release of cyclooctene and ethyl acetate. The cyclooctene moiety can participate in various chemical reactions, including addition and substitution reactions, which contribute to its biological and chemical activities.
Comparaison Avec Des Composés Similaires
Ethyl (cyclooct-4-en-1-ylidene)acetate can be compared with other similar compounds, such as:
Cyclooctylidene methyl ketone: Similar structure but with a ketone group instead of an ester group.
Cyclooctene: Lacks the ester functional group, making it less reactive in certain chemical reactions.
Ethyl acetate: A simpler ester without the cyclooctene ring, used widely as a solvent.
Propriétés
Numéro CAS |
51953-70-9 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
ethyl 2-cyclooct-4-en-1-ylideneacetate |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)10-11-8-6-4-3-5-7-9-11/h3-4,10H,2,5-9H2,1H3 |
Clé InChI |
GSDIULAYTPGDHE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CCCC=CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



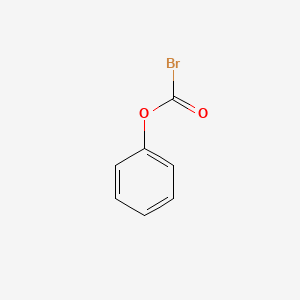
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)

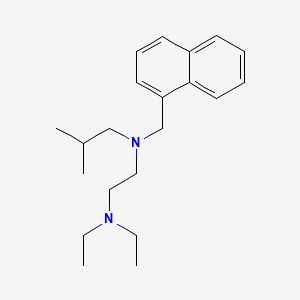

![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
